3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester

Descripción

Structural Features and Nomenclature

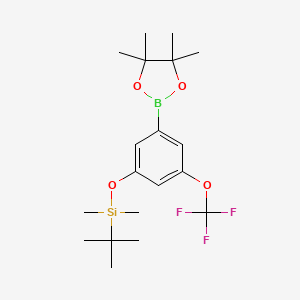

The structural architecture of 3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid pinacol ester encompasses a benzene ring decorated with three distinct functional moieties that collectively define its chemical behavior and synthetic utility. The compound possesses the molecular formula C₁₉H₃₀BF₃O₄Si and exhibits a molecular weight of 418.33 grams per mole. The systematic nomenclature reflects the precise positioning of substituents on the aromatic core, with the tert-butyldimethylsilyloxy group occupying the 3-position and the trifluoromethoxy group positioned at the 5-carbon of the benzene ring. The boronic acid functionality exists in its pinacol ester form, creating a stable five-membered cyclic structure through the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 1,3,2-dioxaborolane, 2-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-. This systematic naming convention precisely delineates the structural complexity while maintaining clarity regarding the spatial arrangement of functional groups. The MDL number MFCD12026067 serves as an additional identifier within chemical databases, facilitating accurate compound tracking across various research platforms. The compound's SMILES notation, FC(F)(F)OC1=CC(B2OC(C)(C)C(C)(C)O2)=CC(OSi(C(C)(C)C)C)=C1, provides a linear representation of the molecular connectivity, enabling computational analysis and database searches.

Table 1: Fundamental Chemical Properties of 3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic Acid Pinacol Ester

The geometric arrangement around the boron center adopts a trigonal planar configuration, consistent with the sp² hybridization characteristic of boronic esters. The pinacol ester formation creates a stable chelate structure that protects the boronic acid functionality while maintaining its reactivity under appropriate conditions. The electron-withdrawing nature of the trifluoromethoxy substituent significantly influences the electronic properties of the aromatic system, while the bulky tert-butyldimethylsilyl protecting group provides steric hindrance and chemical stability to the phenolic oxygen.

Historical Development in Boronic Ester Chemistry

The historical evolution of boronic ester chemistry traces its origins to Edward Frankland's pioneering work in 1860, when he first reported the preparation and isolation of ethylboronic acid through a two-stage process involving diethylzinc and triethyl borate. This foundational discovery established the groundwork for subsequent developments in organoboron chemistry, leading to the modern understanding of boronic acids as versatile synthetic intermediates. The transition from simple alkylboronic acids to complex arylboronic derivatives marked a significant advancement in the field, particularly with the recognition that boronic esters offered enhanced stability and handling characteristics compared to their corresponding acids.

The development of pinacol esters as protecting groups for boronic acids emerged as a crucial breakthrough in the field, providing researchers with stable, isolable compounds that could be stored and manipulated under ambient conditions. The pinacol ester formation creates five-membered dioxaborolane rings that exhibit remarkable stability while preserving the essential reactivity of the boron center for subsequent transformations. This innovation enabled the commercial availability of numerous boronic ester derivatives, including complex substituted aromatics that would have been challenging to handle in their free acid forms.

The incorporation of fluorinated substituents, particularly trifluoromethoxy groups, represents a more recent development in boronic ester chemistry, driven by the pharmaceutical industry's recognition of fluorine's unique properties in drug design. Research conducted in the early 2000s demonstrated that the trifluoromethoxy group functions as a long-range electron-withdrawing substituent, superior to both methoxy and trifluoromethyl groups in promoting specific chemical transformations. This discovery led to increased interest in developing synthetic methodologies for accessing trifluoromethoxy-substituted boronic esters, culminating in compounds such as 3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid pinacol ester.

Table 2: Historical Milestones in Boronic Ester Chemistry

The synthesis of silyl-protected boronic esters emerged from the convergence of protecting group chemistry and organoboron methodology. The tert-butyldimethylsilyl protecting group, introduced as TBDMSCl in organic synthesis, provided chemists with a robust method for masking hydroxyl functionalities while maintaining compatibility with boronic ester chemistry. This development enabled the preparation of compounds featuring both boronic ester and protected alcohol functionalities, significantly expanding the scope of accessible molecular architectures for pharmaceutical and materials applications.

Role of Trifluoromethoxy and Silyloxy Substituents in Molecular Design

The trifluoromethoxy substituent in 3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid pinacol ester serves multiple critical functions in molecular design, primarily through its exceptional electron-withdrawing capabilities and unique polarization effects. Research has demonstrated that the trifluoromethoxy group exhibits superior capacity for promoting hydrogen-metal permutation reactions at ortho positions compared to both methoxy and trifluoromethyl groups. This enhanced reactivity stems from the group's ability to exert long-range electronic effects that significantly influence the basicity and nucleophilicity of distant aromatic positions. Unlike the methoxy group, which primarily exerts local electronic effects, the trifluoromethoxy substituent maintains substantial influence even when positioned at meta or para positions relative to reactive sites.

The electronic properties of the trifluoromethoxy group arise from the superposition of sigma and pi polarizing interactions, creating a unique electronic environment that enhances the electrophilic character of the boronic ester center. Studies have shown that 4-(trifluoromethoxy)anisole undergoes deprotonation by sec-butyllithium primarily at positions adjacent to the methoxy group rather than next to the strongly electron-withdrawing trifluoromethoxy group, demonstrating the complex interplay of electronic effects in multiply substituted aromatic systems. This selectivity pattern provides synthetic chemists with precise tools for controlling regioselectivity in lithiation and subsequent functionalization reactions.

The tert-butyldimethylsilyloxy protecting group contributes essential stability and selectivity characteristics to the compound's overall reactivity profile. Silyl ethers, particularly those derived from tert-butyldimethylsilyl chloride, hydrolyze significantly more slowly than their trimethylsilyl counterparts, providing enhanced stability under various reaction conditions. The bulky tert-butyl substituent creates substantial steric hindrance around the protected oxygen, preventing unwanted nucleophilic attack while maintaining the essential electronic properties of the aromatic system. This steric protection proves particularly valuable in cross-coupling reactions where selective activation of the boronic ester is required without interference from the phenolic oxygen.

Table 3: Electronic and Steric Effects of Functional Groups

The synergistic interaction between the trifluoromethoxy and silyloxy substituents creates a unique electronic environment that enhances the compound's utility in various synthetic transformations. The electron-withdrawing trifluoromethoxy group increases the electrophilicity of the boron center, facilitating transmetalation reactions in palladium-catalyzed cross-coupling processes. Simultaneously, the silyl protecting group maintains the aromatic system's stability while providing a removable handle for subsequent functionalization. This combination enables synthetic strategies that would be challenging or impossible with simpler boronic ester derivatives.

The molecular design principles embodied in 3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid pinacol ester reflect advanced understanding of structure-reactivity relationships in organoboron chemistry. The strategic placement of these functional groups creates a highly versatile synthetic intermediate capable of participating in multiple reaction pathways while maintaining stability under storage and handling conditions. Research applications have demonstrated the compound's effectiveness in constructing complex molecular architectures for pharmaceutical development, where the combination of electronic tuning and protective group chemistry enables precise control over reactivity and selectivity.

Propiedades

IUPAC Name |

tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenoxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BF3O4Si/c1-16(2,3)28(8,9)25-15-11-13(10-14(12-15)24-19(21,22)23)20-26-17(4,5)18(6,7)27-20/h10-12H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJDVIZLZYOVBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O[Si](C)(C)C(C)(C)C)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BF3O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674757 | |

| Record name | tert-Butyl(dimethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenoxy]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-36-5 | |

| Record name | tert-Butyl(dimethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenoxy]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester typically involves the following steps:

Formation of the Boronic Acid Intermediate: The initial step involves the formation of the boronic acid intermediate through the reaction of a suitable aryl halide with a boron reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate trifluoromethylating agents.

Silylation: The t-butyldimethylsilyloxy group is introduced through silylation reactions using t-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, such as imidazole.

Pinacol Ester Formation: Finally, the boronic acid intermediate is converted to the pinacol ester by reacting with pinacol in the presence of a suitable solvent, such as toluene, under reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or boronate species.

Substitution: The trifluoromethoxy and silyloxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as alkoxides, amines, and halides.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Borane or boronate derivatives.

Substitution: Substituted aryl derivatives with modified functional groups

Aplicaciones Científicas De Investigación

Organic Synthesis

3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester is utilized as a versatile building block in organic synthesis. Its boronic acid functionality allows for participation in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is pivotal for forming carbon-carbon bonds.

Table 1: Key Reactions Involving Boronic Acids

| Reaction Type | Description | Example Compound |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryls from aryl halides and boronic acids | Aryl-Boronic Acid + Aryl Halide |

| Boronate Ester Formation | Reaction with alcohols to form esters | Boronic Acid + Alcohol |

| C–C Bond Formation | Used in the synthesis of complex organic molecules | Various pharmaceutical intermediates |

Medicinal Chemistry

The compound's unique properties make it suitable for drug development, particularly in targeting specific biochemical pathways. The trifluoromethoxy group enhances lipophilicity and bioavailability, which are critical factors in drug design.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of boronic acids exhibit anticancer properties through the inhibition of proteasomes, which are crucial for protein degradation and cell cycle regulation.

Example Findings:

- A study demonstrated that a related boronic acid compound inhibited the growth of cancer cell lines by inducing apoptosis.

- The incorporation of trifluoromethoxy groups increased the selectivity towards cancer cells while minimizing effects on normal cells.

Materials Science

In materials science, boronic acids are used to create polymeric materials with specific properties through dynamic covalent bonding. The ability to form reversible bonds allows for the development of smart materials that can respond to environmental changes.

Table 2: Applications in Materials Science

| Application | Description | Example Material |

|---|---|---|

| Smart Polymers | Materials that change properties with stimuli | pH-responsive hydrogels |

| Drug Delivery Systems | Controlled release mechanisms | Nanoparticles for targeted delivery |

| Sensors | Detection of specific biomolecules | Fluorescent sensors for glucose |

Mecanismo De Acción

The mechanism of action of 3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as drug delivery and molecular recognition. The compound can interact with molecular targets through boron-oxygen interactions, influencing biological pathways and chemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid Pinacol Ester: Lacks the trifluoromethoxy and silyloxy groups, making it less versatile in certain applications.

3-(t-Butyldimethysilyloxy)phenylboronic Acid Pinacol Ester: Similar structure but without the trifluoromethoxy group, affecting its reactivity and applications.

5-Trifluoromethoxyphenylboronic Acid Pinacol Ester: Lacks the silyloxy group, which can influence its stability and reactivity

Uniqueness

3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester is unique due to the presence of both trifluoromethoxy and t-butyldimethylsilyloxy groups. These functional groups enhance its reactivity, stability, and versatility in various chemical and biological applications .

Actividad Biológica

3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester (CAS Number: 1150271-36-5) is a boronic acid derivative that has garnered interest in various fields of research, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its unique functional groups, which contribute to its biological activity and potential applications.

The compound's molecular formula is C₁₉H₃₀BF₃O₄Si, with a molecular weight of 393.34 g/mol. The presence of the trifluoromethoxy and t-butyldimethylsilyloxy groups enhances its stability and reactivity, making it suitable for various chemical transformations.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₀BF₃O₄Si |

| Molecular Weight | 393.34 g/mol |

| CAS Number | 1150271-36-5 |

| Appearance | White to pale yellow crystals |

| Melting Point | Not specified |

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and probes for detecting biomolecules, as well as in drug design where selective targeting of biomolecules is required.

Biological Applications

- Anticancer Activity : Research indicates that boronic acids can act as proteasome inhibitors, which are crucial in cancer therapy. The pinacol ester form of this compound has been explored for its potential to induce apoptosis in cancer cells by disrupting proteasome function.

- Fluorescent Probes : The compound's unique structure allows it to be used in the development of fluorescent probes for biological imaging. These probes can selectively bind to specific biomolecules, facilitating the study of cellular processes.

- Chemical Synthesis : It serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are vital for forming carbon-carbon bonds in complex molecules.

Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry examined various boronic acid derivatives for their anticancer properties. The results indicated that compounds similar to 3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid exhibited significant cytotoxicity against several cancer cell lines through proteasome inhibition mechanisms .

Study 2: Development of Fluorescent Probes

In another study, researchers synthesized a series of boronic acid derivatives, including this compound, to create fluorescent probes for detecting glucose levels in biological samples. The results demonstrated that the probes showed high sensitivity and selectivity towards glucose, indicating potential applications in diabetes management .

Q & A

Q. What are the established synthetic routes for preparing 3-(t-butyldimethylsilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized aromatic precursors. For Suzuki-Miyaura reactions, palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., K₂CO₃) are critical. The trifluoromethoxy and silyl-protected hydroxy groups require inert atmospheres (N₂/Ar) to prevent hydrolysis or desilylation. Yields depend on stoichiometry, solvent polarity (THF vs. DMF), and temperature (60–100°C). Purification involves column chromatography with hexane/ethyl acetate gradients to isolate the boronic ester .

Q. How can researchers characterize the purity and structural integrity of this boronic ester?

Key analytical methods include:

- ¹H/¹³C NMR : Confirm the presence of pinacol (δ 1.0–1.3 ppm for methyl groups) and aromatic protons (δ 6.5–8.0 ppm). The silyl ether (t-BDMS) resonates at δ 0.1–0.3 ppm .

- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients. ESI-MS in positive mode detects [M+H⁺] or [M+Na⁺] adducts.

- FT-IR : Verify boronate ester bonds (B-O stretch at ~1340–1310 cm⁻¹) and silyl ether (Si-O at ~1250 cm⁻¹) .

Q. What role does this compound play in cross-coupling reactions for complex molecule synthesis?

It serves as an arylboron donor in Suzuki-Miyaura couplings to construct biaryl or heteroaryl systems. The t-BDMS group enhances steric protection of the hydroxyl moiety, while the trifluoromethoxy substituent improves electrophilic aromatic substitution tolerance. Applications include synthesizing photochromic naphthopyrans or fluorinated pharmaceuticals .

Advanced Research Questions

Q. How does the steric bulk of the t-BDMS group impact reaction kinetics in cross-coupling?

The t-BDMS group reduces coupling efficiency with sterically hindered partners (e.g., ortho-substituted aryl halides) due to restricted access to the boron center. Kinetic studies using variable-temperature NMR or stopped-flow techniques reveal slower transmetallation rates compared to non-silylated analogs. Optimization requires bulky phosphine ligands (e.g., SPhos) or elevated temperatures (80–100°C) .

Q. What methodological challenges arise when employing photoinduced borylation with this compound?

Under visible-light decarboxylative borylation (e.g., via N-hydroxyphthalimide esters), competing side reactions include desilylation of the t-BDMS group or radical-induced trifluoromethoxy decomposition. Controlled light intensity (450 nm LED) and radical scavengers (e.g., BHT) mitigate these issues. Reaction progress must be monitored via TLC or in situ IR to avoid over-irradiation .

Q. How can researchers resolve contradictions in reported coupling yields across substrates?

Discrepancies often stem from:

- Substrate electronic effects : Electron-deficient aryl halides (e.g., nitro-substituted) couple faster but may deactivate Pd catalysts.

- Solvent/base mismatches : Polar aprotic solvents (DMF) favor ionic pathways but may hydrolyze silyl ethers.

Systematic DoE (Design of Experiments) approaches, varying Pd/ligand ratios and bases, are recommended for reproducibility .

Q. What strategies enhance the stability of this boronic ester under long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.